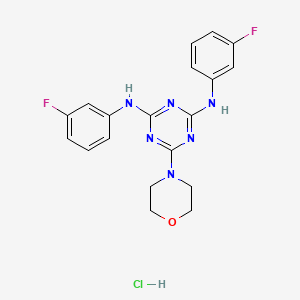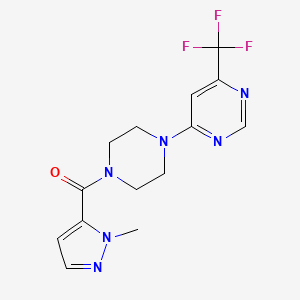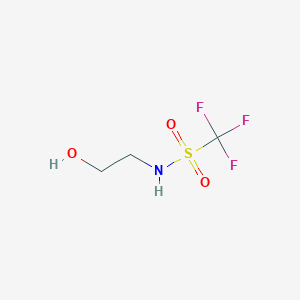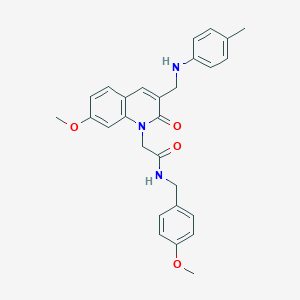![molecular formula C18H28BNO5 B2986745 [3-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester CAS No. 262433-29-4](/img/structure/B2986745.png)
[3-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester” is a complex organic compound. It contains a methoxy group, a phenyl group, a carbamic acid tert-butyl ester group, and a tetramethyl dioxaborolane group .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . Unfortunately, the specific structural details for this compound are not provided in the searched resources.Scientific Research Applications
Synthesis and Characterization of Functionalized Compounds
Compounds similar to "[3-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester" are often used in the synthesis and characterization of novel organic molecules. For instance, dendrimers with specific functional groups have been synthesized for various applications, including drug delivery and materials science. These dendrimers are characterized by techniques such as capillary electrophoresis and electrospray mass spectrometry, highlighting their complex structure and potential for cross-linking reactions (Pesak, Moore, & Wheat, 1997).
Applications in Organic Synthesis
Chemical intermediates with boronic ester groups are pivotal in organic synthesis, including the Suzuki-Miyaura cross-coupling reactions, which are widely used for constructing carbon-carbon bonds. The synthesis and structural characterization of boric acid ester intermediates have been extensively studied, providing insights into their reactivity and potential applications in developing pharmaceuticals and other organic compounds (Huang et al., 2021).
Role in Heterocyclic Chemistry
Compounds with similar structures play a crucial role in heterocyclic chemistry, which is essential for pharmaceutical synthesis. For example, reactions involving singlet oxygen with pyrrole derivatives lead to the formation of 5-substituted pyrroles, demonstrating the versatility of these compounds in synthesizing complex heterocyclic structures (Wasserman et al., 1999).
Material Science and Photovoltaic Applications
In materials science, especially in the development of organic photovoltaic cells, the manipulation of molecular structures, including the introduction of specific functional groups, significantly influences the self-assembly, morphology, and stability of the photoactive layer. This has direct implications on the efficiency and durability of solar cells, highlighting the importance of such compounds in renewable energy research (Chen, Tian, & Chen, 2014).
Mechanism of Action
Mode of Action
It’s likely that it interacts with its targets through covalent or non-covalent interactions . The formation and rupture of the boronic ester bond in different environments could be used to achieve controlled drug release .
Biochemical Pathways
The compound may be involved in various biochemical pathways, depending on its targets. For instance, compounds with a similar structure have been used in chemical transformations . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by its implication in biosynthetic and biodegradation pathways .
Pharmacokinetics
The presence of the tert-butyl group and the boronic ester bond may influence its bioavailability and stability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, the formation and rupture of the boronic ester bond could be influenced by the pH of the environment .
properties
IUPAC Name |
tert-butyl N-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO5/c1-16(2,3)23-15(21)20-12-9-10-13(14(11-12)22-8)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDFUAVQCGKNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OC(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
262433-29-4 |
Source


|
| Record name | tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-[(3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2986664.png)

![N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride](/img/structure/B2986669.png)

![N-(3-fluorophenyl)-1-methyl-5-{4-oxo-4-[(3-phenylpropyl)amino]butanoyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2986671.png)

![2-(2,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2986676.png)
![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methoxybenzamide](/img/structure/B2986679.png)

![(Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B2986681.png)

![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2986683.png)

![1-Methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2986685.png)